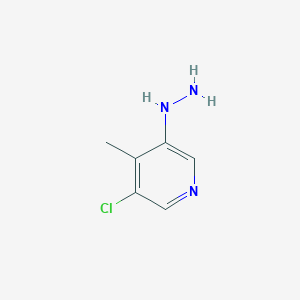
3-Chloro-5-hydrazinyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the fifth position, and a methyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydrazinyl-4-methylpyridine typically involves the chlorination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes:
Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position.
Hydrazinylation: The chlorinated intermediate is then treated with hydrazine hydrate (N2H4·H2O) under controlled conditions to introduce the hydrazinyl group at the fifth position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale reactors for the chlorination step to ensure uniformity and efficiency.
Hydrazinylation in Continuous Flow Systems: Employing continuous flow reactors for the hydrazinylation step to enhance reaction control and yield
化学反应分析
Types of Reactions
3-Chloro-5-hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are employed under appropriate conditions
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学研究应用
3-Chloro-5-hydrazinyl-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds
作用机制
The mechanism of action of 3-Chloro-5-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
相似化合物的比较
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain biological contexts.
5-Hydrazinyl-4-methylpyridine:
3-Chloro-5-amino-4-methylpyridine: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications
Uniqueness
3-Chloro-5-hydrazinyl-4-methylpyridine is unique due to the presence of both chlorine and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
属性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
(5-chloro-4-methylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3 |
InChI 键 |
WDLKFECXCJOAEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
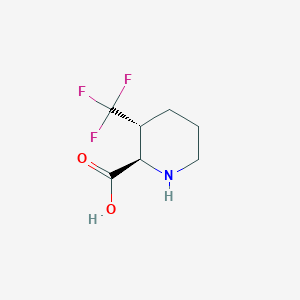
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
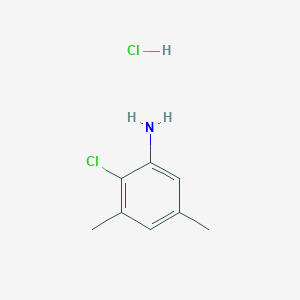

![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)

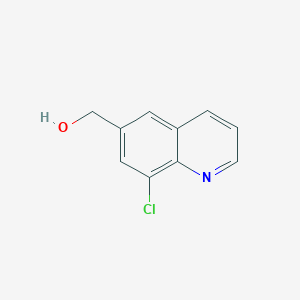
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)

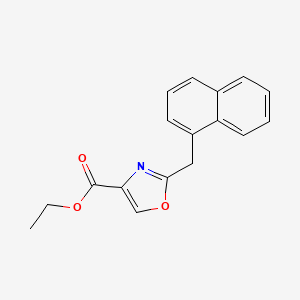

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
